

N3PT in Preclinical Oncology: A Comparative Analysis of Transketolase Inhibitors

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Compound of Interest

Compound Name: N3PT

Cat. No.: B15610536

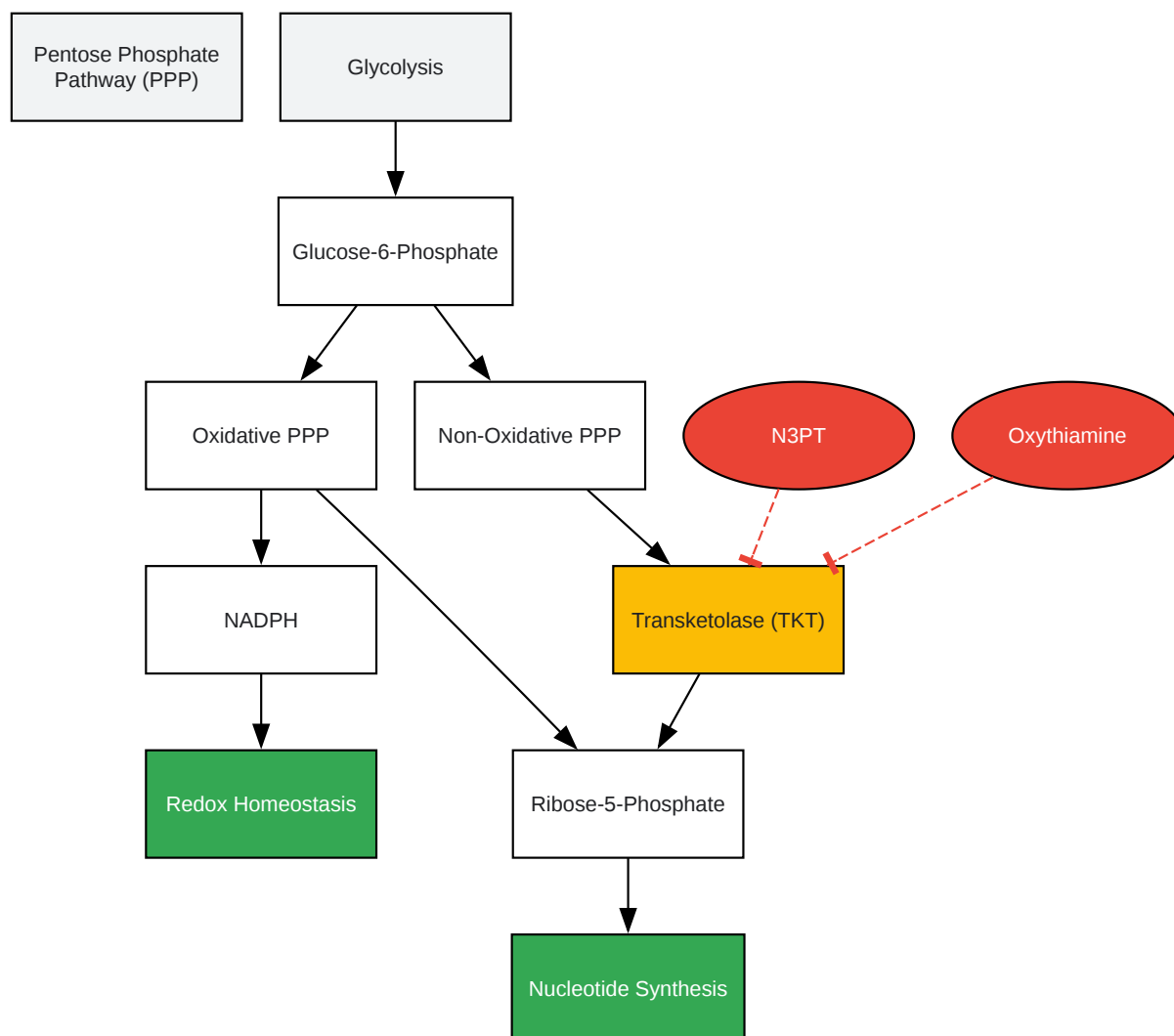
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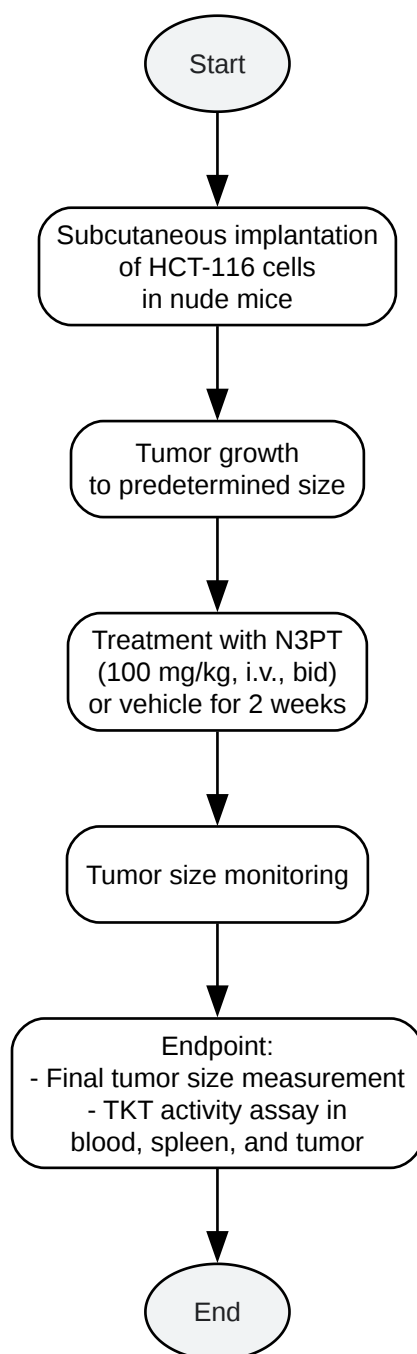
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical anti-tumor effects of **N3PT** with the alternative transketolase inhibitor, Oxythiamine.

The pentose phosphate pathway (PPP) is a critical metabolic route in cancer cells, supplying them with building blocks for nucleotide synthesis and reducing power in the form of NADPH to combat oxidative stress. Transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP, has emerged as a promising target for anti-cancer therapies. This guide provides a comparative overview of the preclinical data for **N3PT**, a potent TKT inhibitor, and Oxythiamine, a well-studied thiamine antagonist that also targets TKT.

Mechanism of Action: Targeting Transketolase

Both **N3PT** and Oxythiamine function as competitive inhibitors of transketolase. They are thiamine analogs that, once pyrophosphorylated, bind to the enzyme and block its function. This inhibition is intended to disrupt the non-oxidative PPP, thereby limiting the production of ribose-5-phosphate, a crucial precursor for DNA and RNA synthesis, and ultimately hindering cancer cell proliferation.





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